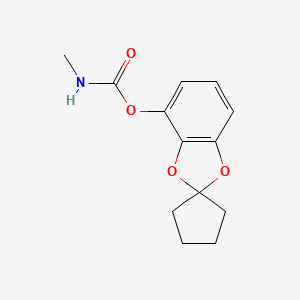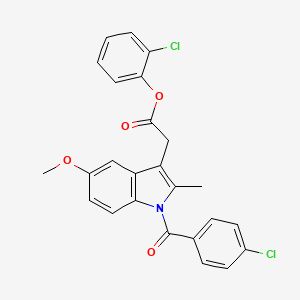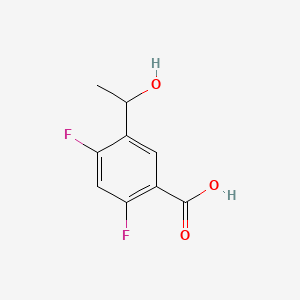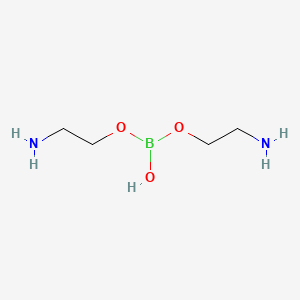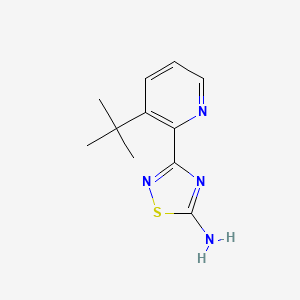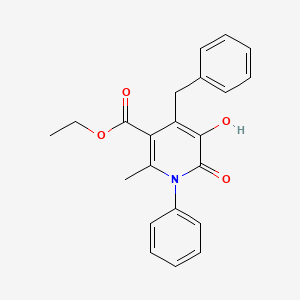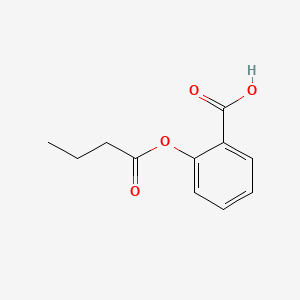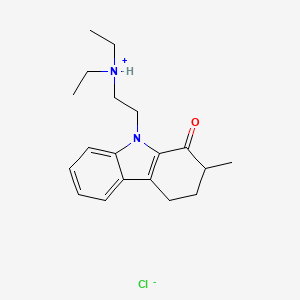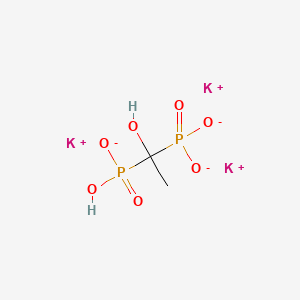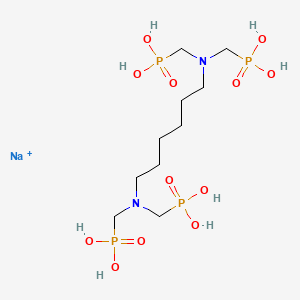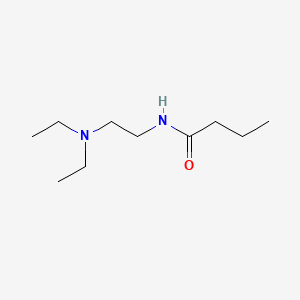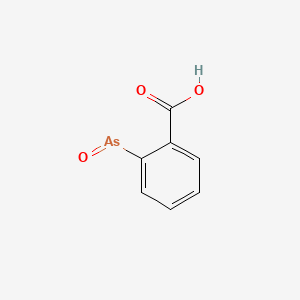
Benzoic acid, 2-arsenoso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-arsenoso- is an organoarsenic compound that features a benzoic acid moiety substituted with an arsenoso group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-arsenoso- typically involves the introduction of an arsenoso group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trioxide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of benzoic acid, 2-arsenoso- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-arsenoso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing derivatives.
Reduction: Reduction reactions can convert the arsenoso group to other arsenic-containing functional groups.
Substitution: The arsenoso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction may produce arsenic hydrides.
Applications De Recherche Scientifique
Benzoic acid, 2-arsenoso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-arsenoso- involves its interaction with molecular targets such as enzymes and proteins. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Arsenic trioxide: An inorganic compound with significant biological activity, used in cancer treatment.
Phenylarsine oxide: An organoarsenic compound with similar chemical properties.
Uniqueness
Benzoic acid, 2-arsenoso- is unique due to the presence of both a benzoic acid moiety and an arsenoso group, which imparts distinct chemical and biological properties. Its ability to interact with biological molecules through the arsenoso group makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
50722-40-2 |
|---|---|
Formule moléculaire |
C7H5AsO3 |
Poids moléculaire |
212.03 g/mol |
Nom IUPAC |
2-arsorosobenzoic acid |
InChI |
InChI=1S/C7H5AsO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) |
Clé InChI |
XYXJKERASGHYHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
